molecular formula C24H22N4O4 B11262890 ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate

ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate

Cat. No.: B11262890
M. Wt: 430.5 g/mol
InChI Key: NZAFXUUEDAGOES-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with diketones or aldehydes to form the pyrazolo[1,5-a]pyrazine core . This is followed by acylation and esterification reactions to introduce the benzoate and ethyl groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or other functional groups .

Mechanism of Action

The mechanism of action of ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazolo[1,5-a]pyrazine core with an acetamido and benzoate group makes it a versatile compound for various applications .

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 2-[[2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H22N4O4/c1-3-32-24(31)18-6-4-5-7-19(18)25-22(29)15-27-12-13-28-21(23(27)30)14-20(26-28)17-10-8-16(2)9-11-17/h4-14H,3,15H2,1-2H3,(H,25,29)

InChI Key

NZAFXUUEDAGOES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O

Origin of Product

United States

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